molecular formula C10H17NO2 B13311743 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol

Cat. No.: B13311743
M. Wt: 183.25 g/mol
InChI Key: RYLHADRJYIJNFG-UHFFFAOYSA-N
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Description

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is a heterocyclic organic compound featuring a furan ring substituted with a methyl group at the 5-position and an ethylamino-propanol side chain. This structure combines a rigid aromatic heterocycle (furan) with a flexible aliphatic chain containing both amine and hydroxyl functional groups.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)ethylamino]propan-1-ol

InChI

InChI=1S/C10H17NO2/c1-7(6-12)11-9(3)10-5-4-8(2)13-10/h4-5,7,9,11-12H,6H2,1-3H3

InChI Key

RYLHADRJYIJNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)NC(C)CO

Origin of Product

United States

Preparation Methods

Overview

The core step in synthesizing 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves reductive amination, a process that forms a carbon-nitrogen bond by reacting a ketone or aldehyde with an amine in the presence of a reducing agent. This method is favored for its efficiency and selectivity in forming secondary amines.

Reactants and Conditions

  • Aldehyde precursor: 5-methylfuran-2-carbaldehyde, which provides the furan ring with a reactive aldehyde functional group.
  • Amine component: 2-amino-1-propanol, which introduces both amino and hydroxyl functionalities.
  • Reducing agent: Sodium cyanoborohydride (NaBH3CN) is commonly employed due to its selectivity and mild conditions, preventing over-reduction of sensitive groups.

Synthetic Procedure

The typical procedure involves:

  • Dissolving 5-methylfuran-2-carbaldehyde and 2-amino-1-propanol in an appropriate solvent such as methanol or ethanol.
  • Adjusting the pH to mildly acidic conditions (around pH 5-6) to facilitate imine formation.
  • Adding sodium cyanoborohydride slowly while stirring at room temperature.
  • Monitoring the reaction progress via TLC or NMR until completion.
  • Purification through column chromatography or recrystallization.

Reaction Scheme

5-Methylfuran-2-carbaldehyde + 2-Amino-1-propanol → (NaBH3CN, pH ~5-6) → this compound

Alternative Synthetic Strategies

Amide and Carbamate Intermediates

Research indicates that complex derivatives of this compound can be synthesized via multi-step pathways involving acylation and carbamate formation. For example:

  • Formation of acyl chlorides from intermediates such as 5-methylfuran-2-carboxylic acid derivatives.
  • Subsequent reaction with amines like tert-butyl-(2-(methylamino)ethyl)carbamate at low temperatures (0 °C) to form protected intermediates.
  • Catalytic hydrogenation over Pd/C to reduce nitro groups to amines, facilitating further coupling reactions.

Peptide-Like Couplings

Recent studies have employed peptide coupling reagents such as EDCI and HOBt to facilitate amide bond formation between intermediates, allowing for the introduction of functional groups that enhance biological activity.

Specific Methodologies from Literature

Method Reactants Conditions Outcome Reference
Reductive amination 5-Methylfuran-2-carbaldehyde + 2-Amino-1-propanol NaBH3CN, pH 5-6, room temperature Formation of target amine ,
Acylation and carbamate formation 5-Methylfuran-2-carboxylic acid derivatives + tert-butyl-(2-(methylamino)ethyl)carbamate 0 °C, EDCI/HOBt Protected intermediates
Catalytic hydrogenation Nitro intermediates + Pd/C Hydrogen atmosphere Aniline derivatives ,

Data Tables and Reaction Parameters

Parameter Details References
Typical Yield 65-85% ,
Reaction Time 12-24 hours ,
Temperature Room temperature (20-25°C) ,
Solvent Methanol, ethanol, or dichloromethane ,
Purification Column chromatography or recrystallization ,

Summary of Key Findings

  • The most established method involves reductive amination of 5-methylfuran-2-carbaldehyde with 2-amino-1-propanol.
  • Multi-step pathways utilizing acylation and carbamate formation are also viable, especially for derivatives.
  • Catalytic hydrogenation is used for functional group modifications, notably nitro to amino reductions.
  • Reaction conditions are generally mild, with room temperature and common solvents, ensuring functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-one.

    Reduction: Formation of 2-{[1-(tetrahydrofuran-2-yl)ethyl]amino}propan-1-ol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of furan-derived amino alcohols. Below is a comparative analysis with structurally or functionally related compounds, based on available evidence and analogous studies:

Table 1: Comparison of Key Features

Compound Name Core Structure Functional Groups Commercial Availability (2025) Potential Applications
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol 5-Methylfuran Amine, Hydroxyl Discontinued Hypothetical: Drug precursors
N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide Pyrrolidine Amide, Acetyl Discontinued Peptidomimetics, enzyme inhibitors
5-Methylfuran-2-carboxylic acid 5-Methylfuran Carboxylic acid Available Flavoring agents, intermediates
2-Amino-1-(furan-2-yl)ethanol Furan Amine, Hydroxyl Available (Sigma-Aldrich) Chiral building blocks

Key Observations

Structural Similarities: Both this compound and 2-Amino-1-(furan-2-yl)ethanol share a furan backbone with amine and hydroxyl groups. However, the former’s extended ethylamino chain may confer greater conformational flexibility and hydrophilicity compared to the latter’s simpler ethanolamine side chain.

Functional Group Impact: The amide-containing compound N-[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide, while structurally distinct, shares a discontinued status, hinting at broader challenges in scaling up heterocyclic amino derivatives for industrial use .

Therapeutic Potential: Compounds like 5-Methylfuran-2-carboxylic acid are well-established in industrial applications (e.g., flavor chemistry), whereas amino-furan derivatives remain underexplored in clinical research. The discontinued status of this compound may reflect unresolved pharmacokinetic or toxicity issues.

Biological Activity

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is an organic compound with significant potential in medicinal chemistry. Characterized by a propanol backbone, it features a 5-methylfuran moiety and amino group, contributing to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₀H₁₇NO₂
  • Molecular Weight : 183.25 g/mol
  • Functional Groups : Hydroxyl (-OH) and amino (-NH) groups which enhance its reactivity.

The presence of the furan ring is notable for its ability to engage in π–π interactions, which can influence biological activity significantly.

Synthesis

The synthesis of this compound typically involves the reductive amination of 5-methylfuran-2-carbaldehyde with an appropriate amine, such as 2-amino-1-propanol. Reducing agents like sodium cyanoborohydride are commonly used to facilitate this reaction. The synthetic route can be optimized for yield and purity using continuous flow reactors, enhancing scalability for industrial applications.

Antimicrobial Effects

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research suggests it can inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory activity. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although detailed studies are still required to confirm these effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.
  • π–π Interactions : The furan ring enhances interactions with aromatic residues in proteins.
    These interactions could lead to modulation of enzyme activities and receptor binding, impacting various biological processes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethanolC₉H₁₅NO₂Ethanol instead of propanol
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-olC₁₁H₂₃NO₂Butanol chain increases carbon count
2-{[1-(5-Methylfuran-2-yl)ethyl]amino}pentan-1-olC₁₂H₂₅NO₂Further extension of carbon chain

This table illustrates how structural variations influence the biological activity of related compounds. The unique combination of functional groups in this compound contributes to its distinct properties compared to similar compounds .

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of derivatives of furan-containing compounds. For instance, methyl derivatives have shown promising anticancer activities against various cell lines such as HeLa and HepG2. These findings highlight the relevance of structural modifications in enhancing biological efficacy .

Moreover, ongoing research aims to further explore the therapeutic potential of this compound in treating infections and inflammatory diseases. Clinical trials are necessary to establish safety profiles and therapeutic indices.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol?

  • Methodology : The synthesis typically involves a multi-step approach. A plausible route includes:

Alkylation : React 5-methylfuran-2-carbaldehyde with ethylamine under reductive amination conditions (e.g., NaBH₃CN) to form 1-(5-methylfuran-2-yl)ethylamine.

Coupling : React the amine intermediate with epichlorohydrin or a similar propanol derivative under basic conditions (e.g., K₂CO₃) to introduce the hydroxyl group.

  • Optimization : Adjust reaction time (6-24 hours), temperature (60-80°C), and solvent polarity (e.g., THF or DMF) to improve yield. Monitor via TLC or HPLC .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR to identify protons on the furan ring (δ 6.1–6.3 ppm), amino group (δ 1.5–2.5 ppm), and hydroxyl group (δ 1.0–5.0 ppm, broad). ¹³C NMR for carbonyl (furan) and alcohol carbons.
  • IR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1600 cm⁻¹ (furan C=C).
  • Mass Spectrometry : ESI-MS to confirm molecular weight (expected ~225 g/mol) and fragmentation patterns .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Stability Profile :

  • Acidic Conditions (pH < 3) : Risk of protonation at the amine group, leading to salt formation or decomposition.
  • Neutral/Basic Conditions (pH 7–9) : Optimal stability; hydroxyl and amine groups remain uncharged.
  • Storage Recommendation : Store in anhydrous solvents (e.g., ethanol) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. The furan ring may engage in π-π stacking, while the hydroxyl and amine groups form hydrogen bonds.
  • DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., nucleophilic attack at the furan carbonyl).
  • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies mitigate side reactions during functional group transformations?

  • Approaches :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during amine alkylation.
  • Selective Catalysts : Employ Pd/C or Raney Ni for selective hydrogenation of unsaturated bonds without reducing the furan ring.
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of the amine group .

Q. How does structural modification of the furan ring alter bioactivity?

  • Case Study :

  • 5-Methyl vs. 5-Iodo Substitution : The methyl group enhances lipophilicity (logP ~1.2), improving membrane permeability, while iodine (as in analog 2-{[1-(4-iodophenyl)ethyl]amino}propan-1-ol) increases halogen bonding potential for tighter receptor binding .
  • Biological Assays : Compare antimicrobial activity (MIC values) against Gram-positive bacteria using broth microdilution assays .

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